Defined Role as Itopride Impurity: Regulatory and Analytical Differentiation
4-[2-(Dimethylamino)ethoxy]benzonitrile is explicitly designated as an impurity of Itopride (a dopamine D2-receptor antagonist) in pharmaceutical quality control, a defined and commercially significant role not shared by its ortho isomer or analogs lacking the ethoxy spacer . The compound is used as a reference standard for method validation and analytical quality control in Itopride production, with commercial availability as 'Itopride Impurity 2' and 'Itopride Impurity 8' from multiple accredited vendors [1]. In contrast, the ortho isomer (CAS 206261-63-4) is not associated with any pharmacopeial impurity listings, limiting its utility in regulated pharmaceutical analysis [2]. This regulatory context provides a clear, application-specific differentiation for procurement decisions where traceability to pharmacopeial standards is required.
| Evidence Dimension | Regulatory Designation as Pharmaceutical Impurity |
|---|---|
| Target Compound Data | Designated as Itopride Impurity 2 and Impurity 8; commercially available as a characterized reference standard for ANDA, AMV, and QC applications |
| Comparator Or Baseline | 2-[2-(Dimethylamino)ethoxy]benzonitrile (ortho isomer, CAS 206261-63-4): No pharmaceutical impurity designation; available only as a research chemical |
| Quantified Difference | Binary: Target compound has defined regulatory role; ortho isomer does not |
| Conditions | Pharmaceutical quality control context; pharmacopeial compliance (USP/EP/BP) requirements |
Why This Matters
Procurement of a compound with defined regulatory identity ensures analytical method transferability and compliance in pharmaceutical development and manufacturing.
- [1] SynZeal. Itopride Impurity 2. Reference Standard Datasheet. View Source
- [2] PubChem. 2-[2-(Dimethylamino)ethoxy]benzonitrile. Compound Summary. No impurity designation. View Source
